3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a triazolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, including the formation of the benzothiazole ring, the piperidine ring, and the triazolone structure. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst.
Biginelli Reaction: This multicomponent reaction is used to synthesize dihydropyrimidinones, which can be further modified to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent and its activity against various bacterial strains.
Biological Research: It is used in studies involving protein-ligand interactions and molecular docking.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The piperidine ring and triazolone structure contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones: These compounds share the benzothiazole moiety and exhibit similar antibacterial activity.
Imidazo[2,1-b][1,3]benzothiazole derivatives: These compounds are studied for their anticarcinogenic and radiosensitizing properties.
Uniqueness
3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of structural features, including the benzothiazole moiety, piperidine ring, and triazolone structure.
Properties
Molecular Formula |
C18H20BrN5OS |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C18H20BrN5OS/c1-22-18(25)24(13-3-4-13)16(21-22)11-6-8-23(9-7-11)17-20-14-5-2-12(19)10-15(14)26-17/h2,5,10-11,13H,3-4,6-9H2,1H3 |
InChI Key |
JJGCAVZGJQQYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br)C5CC5 |
Origin of Product |
United States |
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